3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid
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Overview
Description
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is a complex organic compound with a molecular weight of 309.3 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
The synthesis of 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with appropriate phosphorylating agents under controlled conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other functional groups using reagents like trifluoroacetic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
Similar compounds include other Boc-protected amino acids and phosphorylated derivatives. What sets 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid apart is its unique combination of Boc protection and phosphoryl functionality, which provides versatility in synthetic applications .
Comparison with Similar Compounds
- Boc-protected glycine
- Boc-protected alanine
- Phosphorylated serine derivatives
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C12H24NO6P |
---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
3-[hydroxy-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phosphoryl]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H24NO6P/c1-9(10(14)15)8-20(17,18)7-5-6-13-11(16)19-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)(H,17,18) |
InChI Key |
ZALNDZOWRZFBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(CCCNC(=O)OC(C)(C)C)O)C(=O)O |
Origin of Product |
United States |
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